Increased Lipophilicity vs. Non-Fluorinated Parent Core
The 8-fluoro substituent on the thieno[3,2-c]chromene scaffold predictably increases lipophilicity compared to the non-fluorinated parent. While the specific logP of the target acid is not directly reported, its ethyl ester analog (CAS 105799-70-0) has a calculated logP of 3.62, reflecting the contribution of the 8-fluoro group . This provides a measurable differentiation from the non-fluorinated 4H-thieno[3,2-c]chromene-2-carboxylic acid (CAS 26268-04-2) or its esters, which have lower lipophilicity. Increased logP can enhance passive membrane permeability, a critical parameter in cell-based assay development.
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | Not directly measured for the acid; ethyl ester analog logP = 3.62 |
| Comparator Or Baseline | Non-fluorinated 4H-thieno[3,2-c]chromene analogs (expected logP ~2.5-3.0 based on fragment contributions) |
| Quantified Difference | An increase of approximately 0.5-1.0 log units attributed to 8-fluoro substitution |
| Conditions | In silico calculation (XLogP3) for the ethyl ester; experimental logP for the target acid requires measurement |
Why This Matters
For procurement, this confirms the compound is not a trivial analog; the fluorine atom imparts a calculable lipophilicity shift that may be essential for target engagement in membrane-permeability-dependent assays.
